molecular formula C20H18O7 B6422828 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid CAS No. 929339-45-7

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Cat. No.: B6422828
CAS No.: 929339-45-7
M. Wt: 370.4 g/mol
InChI Key: RQYJVSQKXSCVDN-UHFFFAOYSA-N
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Description

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core, an ethoxyphenoxy group, and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction using an ethoxyphenol and a suitable leaving group, such as a halide or tosylate.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the chromenone derivative with chloroacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromenone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) or tosylates (e.g., TsCl) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromenone analogs.

Scientific Research Applications

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
  • 2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
  • 2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid

Uniqueness

2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenoxy group and acetic acid moiety contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-24-15-6-4-5-7-16(15)27-20-12(2)26-17-10-13(25-11-18(21)22)8-9-14(17)19(20)23/h4-10H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYJVSQKXSCVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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